molecular formula C8H12O3 B13896649 Methyl 3-acetylcyclobutanecarboxylate

Methyl 3-acetylcyclobutanecarboxylate

Cat. No.: B13896649
M. Wt: 156.18 g/mol
InChI Key: LMAUMRCYBIITJW-UHFFFAOYSA-N
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Description

Methyl 3-acetylcyclobutanecarboxylate is a cyclobutane-based ester featuring an acetyl group at the 3-position of the cyclobutane ring and a methyl ester at the 1-position. While direct data on this compound are absent in the provided evidence, its structural analogs—substituted cyclobutanecarboxylates—offer insights into its likely properties and reactivity. Cyclobutane derivatives are valued in organic synthesis and pharmaceuticals due to their strained ring system, which enhances reactivity and enables diverse functionalization .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-acetylcyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-5(9)6-3-7(4-6)8(10)11-2/h6-7H,3-4H2,1-2H3

InChI Key

LMAUMRCYBIITJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetylcyclobutanecarboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diketone, followed by esterification. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetylcyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 3-acetylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can modulate cellular processes and influence biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs, their substituents, and physicochemical properties derived from the evidence:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-chlorocyclobutanecarboxylate C₆H₉ClO₂ 3-Cl 148.59 Higher polarity due to Cl; used as intermediates in cross-coupling reactions.
Methyl 3-(benzyloxy)cyclobutanecarboxylate C₁₃H₁₆O₃ 3-OBn (benzyloxy) 220.26 Enhanced lipophilicity; applied in drug discovery for improved membrane permeability.
Methyl 3-oxocyclobutanecarboxylate C₆H₈O₃ 3-oxo (ketone) 128.13 Reactive carbonyl group for nucleophilic additions; precursor to heterocycles.
Methyl 3-aminocyclobutanecarboxylate hydrochloride C₆H₁₀ClNO₂ 3-NH₂ (amino) 163.61 Basic amino group enables salt formation; used in peptide mimetics and CNS-targeted drugs.
Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate C₁₃H₁₆O₃ 3-CH₂OH (hydroxymethyl) 220.26 Hydroxyl group supports hydrogen bonding; potential monomer for biodegradable polymers.
Methyl 3-methylenecyclobutanecarboxylate C₇H₁₀O₂ 3-methylene 126.15 Strained alkene for [2+2] cycloadditions; research compound in materials science.

Physicochemical and Reactivity Trends

  • Electron-Withdrawing Groups (e.g., Cl, oxo): Chloro and oxo substituents increase polarity and reactivity. Methyl 3-chlorocyclobutanecarboxylate (Cl) exhibits higher solubility in polar solvents, while the 3-oxo derivative undergoes keto-enol tautomerism, enabling conjugation with electron-deficient systems .
  • Electron-Donating Groups (e.g., OBn, NH₂): Benzyloxy and amino groups enhance stability and modulate lipophilicity. The benzyloxy group in Methyl 3-(benzyloxy)cyclobutanecarboxylate improves bioavailability in drug candidates , while amino derivatives form hydrochloride salts for controlled-release formulations .
  • Steric and Strain Effects:
    The cyclobutane ring’s inherent strain (≈25 kcal/mol ring strain) amplifies reactivity. Methyl 3-methylenecyclobutanecarboxylate’s exocyclic alkene participates in strain-driven cycloadditions, useful in polymer chemistry .

Stability and Hazards

  • Stability: Most derivatives are stable under dry, cool storage (2–8°C) . However, 3-oxo and amino analogs may degrade under acidic/basic conditions or oxidize upon prolonged exposure to air .
  • Toxicity: Amino-substituted derivatives (e.g., Methyl 3-aminocyclopentanecarboxylate) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating handling under fume hoods .

Biological Activity

Methyl 3-acetylcyclobutanecarboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis Pathways

This compound can be synthesized through various methods, including cyclization reactions and acylation processes. The following table summarizes key synthetic routes:

Synthesis MethodDescriptionYield (%)
Cyclization of 1,3-diketonesInvolves the cyclization of diketones with carboxylic acids to form cyclobutane rings60-80
Acylation of cyclobutane derivativesAcylation with acetic anhydride or acetyl chloride to introduce the acetyl group70-90

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies indicate that this compound has low toxicity and can inhibit tumor growth. It acts as a selective antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are implicated in various neurological conditions and cancer progression .
  • Neurotropic Effects : Research has shown that derivatives of cyclobutane compounds can exhibit neurotropic activity, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of similar compounds within the cyclobutane series, indicating that this compound may also possess these properties .

The mechanisms through which this compound exerts its biological effects include:

  • NMDA Receptor Modulation : By acting as an antagonist at NMDA receptors, this compound may influence excitatory neurotransmission and provide neuroprotective effects .
  • Inhibition of Tumor Growth : The compound's ability to inhibit tumor cell proliferation suggests involvement in pathways related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

  • Antitumor Efficacy :
    A study conducted on various cyclobutane derivatives demonstrated that this compound significantly inhibited the growth of specific tumor cell lines at concentrations as low as 104M10^{-4}M. This finding supports its potential use in cancer therapy .
  • Neuroprotective Effects :
    In a model studying neurodegeneration, this compound was found to reduce neuronal death induced by excitotoxicity. This effect was attributed to its NMDA receptor antagonism, highlighting its therapeutic potential for conditions like Alzheimer's disease .
  • Antimicrobial Activity :
    Preliminary tests revealed that this compound exhibited significant antimicrobial activity against several bacterial strains. This suggests possible applications in developing new antimicrobial agents .

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